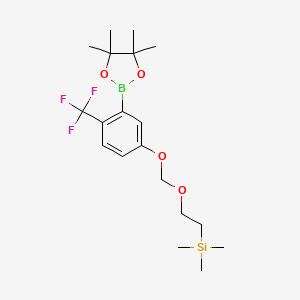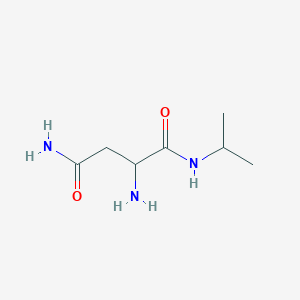
N~1~-isopropylaspartamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-isopropylaspartamide hydrochloride is a synthetic compound known for its unique properties and applications in various scientific fields. It is a thermoresponsive polymer that undergoes a reversible phase transition in response to changes in temperature
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-isopropylaspartamide hydrochloride typically involves the reaction of aspartic acid with isopropylamine in the presence of hydrochloric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product. The reaction can be represented as follows:
Aspartic Acid+Isopropylamine+HCl→N 1 -isopropylaspartamide hydrochloride
Industrial Production Methods
Industrial production of N1-isopropylaspartamide hydrochloride involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes the purification of the product through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-isopropylaspartamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Applications De Recherche Scientifique
N~1~-isopropylaspartamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a thermoresponsive polymer in various chemical processes and reactions.
Biology: Employed in the study of biological systems and processes due to its unique properties.
Medicine: Investigated for potential therapeutic applications and drug delivery systems.
Industry: Utilized in the production of specialized materials and products due to its unique phase transition properties.
Mécanisme D'action
The mechanism of action of N1-isopropylaspartamide hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound’s thermoresponsive nature allows it to undergo phase transitions in response to temperature changes, which can be exploited in various applications. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-isopropylacrylamide: Another thermoresponsive polymer with similar properties.
Poly(N-isopropylacrylamide): A polymer with comparable phase transition behavior.
Uniqueness
N~1~-isopropylaspartamide hydrochloride is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds. Its ability to undergo reversible phase transitions in response to temperature changes makes it particularly valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C7H15N3O2 |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
2-amino-N-propan-2-ylbutanediamide |
InChI |
InChI=1S/C7H15N3O2/c1-4(2)10-7(12)5(8)3-6(9)11/h4-5H,3,8H2,1-2H3,(H2,9,11)(H,10,12) |
Clé InChI |
RIIIQWXLBGQIRS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)C(CC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13912273.png)
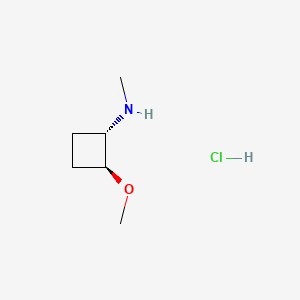

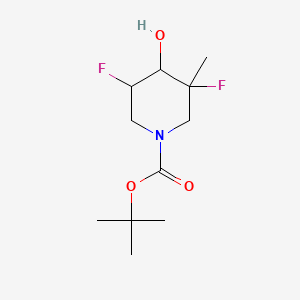




![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13912332.png)
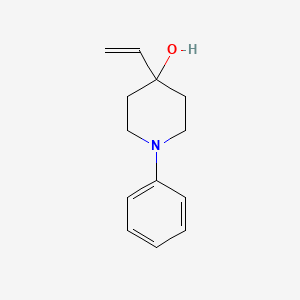
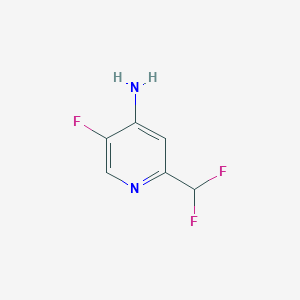
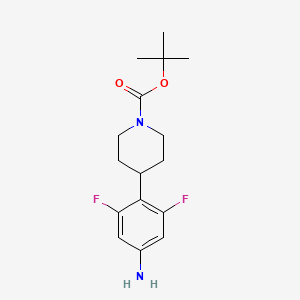
![Tert-butyl N-[(1R,2R)-1-ethyl-2-hydroxy-propyl]carbamate](/img/structure/B13912355.png)
